(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

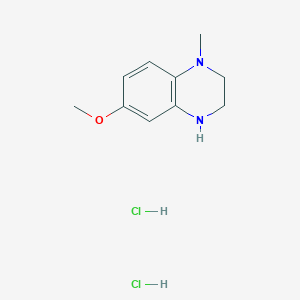

“(1R,2S)-2-Aminocyclopentanecarboxylic acid”, also known as cispentacin, belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .

Synthesis Analysis

The asymmetric synthesis of a similar compound, “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid”, has been achieved via two-step SN2 alkylation of a novel chiral nucleophilic glycine equivalent with excellent yields and diastereoselectivity .Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid” can be analyzed using techniques such as NMR and FTIR . The absolute configuration of the molecule can be determined using the R/S nomenclature .Chemical Reactions Analysis

The chemical reactions involving “(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid” include PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (ii) complex .Scientific Research Applications

Enzymatic Inhibition and Biochemical Studies

1-Aminocyclopentane-1-carboxylic acid (cycloleucine) and its structural analogues have been explored for their roles as inhibitors in enzymatic synthesis processes. For instance, cycloleucine is a competitive inhibitor of the synthesis of S-adenosyl-L-methionine, with its inhibition strength strictly dependent upon ring size and substituents. Only specific isomers demonstrate significant inhibitory activity, highlighting the importance of conformational, electronic, and steric factors in the design of enzyme inhibitors. This compound and its analogues, including those with different ring sizes or heteroatom incorporations, have been studied for their pharmacological activities, including tumor growth inhibition and amino acid transport blocking (Coulter et al., 1974).

mRNA Methylation Effects

Cycloleucine has been shown to significantly inhibit RNA methylation in virus-infected cells, affecting the processing and function of undermethylated chicken embryo fibroblast mRNA. This inhibition has implications for understanding the regulatory mechanisms of RNA function and transport within cells, offering insights into cellular response to viral infections (Dimock & Stoltzfus, 1979).

Metabotropic Glutamate Receptor Studies

The structural analogues of 1-aminocyclopentane-1,3,4-tricarboxylic acid have been synthesized and evaluated for their effects on metabotropic glutamate receptor subtypes. These studies are crucial for understanding the ligand-receptor interactions and developing selective antagonists or agonists for therapeutic purposes, especially in neurological disorders (Acher et al., 1997).

Insights into Molecular Structure and Interactions

Research on structurally related compounds, like halogenated carboxylic acids, provides valuable information on hydrogen bonding motifs, packing modes, and preferred conformations in solid-state structures. Such studies contribute to the broader understanding of molecular interactions and design principles for molecules with specific functions (Seidel et al., 2020).

properties

IUPAC Name |

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRKLOXTORQLJ-FSPLSTOPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)

![1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2765337.png)

![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)

![N-(3,4-dichlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2765348.png)

![(2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B2765349.png)

![2-chloro-N-{1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2765350.png)

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2765351.png)